molecular formula C35H74N+ B1649405 Heptadecyl-hexadecyl-dimethylazanium CAS No. 8001-54-5

Heptadecyl-hexadecyl-dimethylazanium

Cat. No.: B1649405
CAS No.: 8001-54-5
M. Wt: 509 g/mol
InChI Key: VUHVIYBUEGOBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecyl-hexadecyl-dimethylazanium (CID 24832093) is a synthetic quaternary ammonium compound (QAC) with the molecular formula C35H74N+ . It features a positively charged nitrogen (azanium) center covalently bonded to two long alkyl chains—a heptadecyl (C17) and a hexadecyl (C16) group—and two methyl groups . This cationic, amphiphilic structure is characteristic of a class of QACs known as dialkyldimethylammonium salts, which are widely investigated for creating advanced antimicrobial surfaces . The primary research value of this compound lies in its potential application in the development of contact-killing antimicrobial biomaterials . Unlike release-based antimicrobials, QACs like this one can be covalently immobilized onto polymer backbones to create surfaces that physically destroy microbial cells on contact . The proposed mechanism, common to QACs, involves the cationic ammonium group interacting electrostatically with the anionic head groups of phospholipids in microbial cell membranes . The long dual hydrocarbon chains can then penetrate and disrupt the lipid bilayer, leading to membrane leakage, cell lysis, and the death of the pathogen . This membrane-disrupting action is effective against a broad spectrum of microbes, including bacteria, fungi, and viruses, and is considered a strategy to circumvent antibiotic resistance . Beyond its direct antimicrobial properties, this dialkyl QAC is of significant interest in materials science. Its structure can be utilized to modify material surfaces, such as in the functionalization of clays like montmorillonite for environmental applications . The long alkyl chains can increase the hydrophobicity and interlayer spacing of materials, making them suitable for adsorbing organic pollutants from wastewater . Researchers should note that the biological activity and potential cytotoxicity of quaternary ammonium compounds can vary based on their specific alkyl chain lengths and application . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

heptadecyl-hexadecyl-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H74N/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h5-35H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHVIYBUEGOBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H74N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8001-54-5
Record name Dimethyl dialkyl ammonium chloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Advanced Derivatization of Heptadecyl Hexadecyl Dimethylazanium and Analogues

Established Synthetic Pathways for Dialkyldimethylammonium Chlorides

The synthesis of dialkyldimethylammonium chlorides, including heptadecyl-hexadecyl-dimethylazanium chloride, traditionally relies on the quaternization of tertiary amines. This process involves the alkylation of a dialkylmethylamine with an alkylating agent, typically an alkyl halide.

Conventional Quaternization Reactions for Long-Chain Alkyl Precursors

The most common method for synthesizing dialkyldimethylammonium chlorides is the Menschutkin reaction. nih.gov This bimolecular nucleophilic substitution (SN2) reaction involves the treatment of a tertiary amine with an alkyl halide. nih.gov In the context of this compound chloride, this would typically involve the reaction of heptadecyl-hexadecyl-methylamine with methyl chloride.

The reaction is generally carried out in a polar solvent to stabilize the charged transition state, thereby increasing the reaction rate. nih.gov The choice of solvent can significantly influence the reaction kinetics. scispace.com Common solvents include alcohols like ethanol (B145695) or isopropanol, as well as dimethylformamide (DMF) and acetonitrile (B52724). google.comgoogle.com The reaction temperature is also a critical parameter, with elevated temperatures often employed to accelerate the typically slow quaternization process involving long-chain alkyl groups. scispace.com

The general reaction scheme can be represented as:

R¹R²NCH₃ + CH₃Cl → [R¹R²N(CH₃)₂]⁺Cl⁻ (Where R¹ = Heptadecyl and R² = Hexadecyl)

Optimization Strategies for Reaction Yield and Purity

Maximizing the yield and purity of the final product is a primary concern in the synthesis of dialkyldimethylammonium chlorides. Several strategies can be employed to achieve this. azom.com

Reaction Kinetics and Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield. azom.com For instance, controlling the pH within a specific range, such as 12 to 14, has been shown to greatly increase the purity of the final product in the synthesis of some dialkyldimethylammonium chlorides. google.com The use of a slight excess of the alkylating agent can also drive the reaction to completion, but this must be carefully managed to avoid purification challenges.

Catalysis: The addition of a basic catalyst, such as sodium carbonate, can be employed to facilitate the reaction, particularly when starting from a secondary amine that is first methylated in situ. google.com

Table 1: Factors Influencing Quaternization Reaction Yield and Purity

ParameterEffect on ReactionOptimization Strategy
Temperature Increases reaction rate.Optimize for desired rate while minimizing degradation. scispace.com
Solvent Stabilizes transition state.Select polar aprotic or protic solvents like DMF, acetonitrile, or ethanol. nih.govgoogle.com
Reactant Ratio Drives reaction to completion.Use a slight excess of the alkylating agent.
pH Can influence side reactions.Maintain optimal pH range to maximize purity. google.com
Catalyst Accelerates the reaction.Use of basic catalysts where appropriate. google.com
Purification Removes impurities.Employ precipitation, washing, and advanced filtration techniques. nih.govazom.com

Solvent-Free Synthetic Approaches for Environmental and Economic Viability

In recent years, there has been a growing emphasis on developing more environmentally friendly and economically viable synthetic methods. Solvent-free, or "one-pot," reactions are a significant step in this direction. google.com These methods reduce waste and the costs associated with solvent purchase and disposal.

One such approach involves the in-situ generation of the alkylating agent, such as dimethyl sulfate (B86663) from the reaction of dimethyl carbonate and sulfuric acid, followed by the quaternization of the tertiary amine in the same reaction vessel without the need for a solvent. google.com By carefully controlling the feed ratio of reactants and the reaction temperature, a high-purity product can be obtained, free from residual solvents and toxic reagents. google.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields in the absence of a solvent or with minimal solvent use. researchgate.net

Functionalization and Structural Modification Techniques

Beyond the basic synthesis of dialkyldimethylammonium chlorides, significant research has focused on the functionalization and structural modification of these compounds to create novel surfactants with enhanced properties and functionalities.

Synthesis of Epoxy-functionalized Quaternary Ammonium (B1175870) Chloride Derivatives

The introduction of an epoxy group into the structure of a quaternary ammonium salt can impart reactivity, allowing it to be covalently bonded to various substrates. A common method for synthesizing epoxy-functionalized quaternary ammonium chlorides involves the use of epichlorohydrin. researchgate.net

For a long-chain dialkylmethylamine, the synthesis could proceed by reacting it with epichlorohydrin, which acts as both a reactant and a solvent. researchgate.net This reaction would result in the formation of a glycidyl (B131873) quaternary ammonium chloride. These epoxy-functionalized surfactants can exhibit higher surface activity compared to their non-functionalized counterparts. researchgate.net

Design and Preparation of Multiheaded Cationic Surfactants and Gemini (B1671429) Architectures

Multiheaded Cationic Surfactants: These surfactants possess more than one cationic head group attached to one or more hydrophobic tails. mdpi.comnih.gov The synthesis of multiheaded surfactants can be achieved through various strategies, often involving a multifunctional core to which the hydrophobic tails and hydrophilic head groups are attached. cdnsciencepub.comresearchgate.net For example, a tripentaerythritol (B147583) backbone can be used to synthesize surfactants with multiple head and tail groups. cdnsciencepub.com The increased number of charged head groups can lead to unique aggregation properties in solution. acs.org

Gemini Surfactants: Gemini surfactants consist of two amphiphilic moieties connected by a spacer group at the level of the head groups. epa.gov They are known for their superior physicochemical properties compared to their single-chain counterparts, such as a lower critical micelle concentration (CMC).

The synthesis of a Gemini surfactant analogous to this compound could involve the reaction of two moles of a suitable fatty acid derivative (e.g., from heptadecanoic acid and hexadecanoic acid) with a diamine, followed by quaternization. researchgate.net For instance, fatty acids can be reacted with a polyamine to form an imidazoline (B1206853) intermediate, which is then reacted with a bifunctional alkylating agent to create the Gemini structure. The spacer can be a simple alkylene chain or can incorporate other functionalities, such as carbonate linkages, to enhance biodegradability.

Table 2: Comparison of Surfactant Architectures

Surfactant TypeGeneral StructureKey Features
Conventional Single head group, single tailStandard surfactant properties.
Epoxy-functionalized Head group contains a reactive epoxy ringCan be covalently bonded to surfaces. researchgate.net
Multiheaded Multiple head groups, single or multiple tailsUnique aggregation behavior, potentially higher charge density. mdpi.comacs.org
Gemini Two amphiphilic units linked by a spacerLower CMC, enhanced surface activity.

Incorporation into Polymeric Systems via Controlled Radical Polymerization

The integration of QACs into polymeric structures is a key strategy for developing advanced functional materials. Controlled radical polymerization (CRP) techniques are particularly well-suited for this purpose as they allow for precise control over molecular weight, polydispersity, and architecture of the resulting polymers. mdpi.comnih.gov Two of the most prominent CRP methods employed are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.com

To incorporate a moiety analogous to this compound, a polymerizable monomer containing a suitable precursor, such as a tertiary amine, is typically designed. For instance, a methacrylate (B99206) or acrylamide (B121943) monomer bearing a dimethylamino group can be synthesized. This monomer can then be copolymerized with other monomers to tailor the properties of the final material. Following polymerization, the tertiary amine groups along the polymer backbone are quaternized with a mixture of 1-bromoheptadecane (B13588) and 1-bromohexadecane (B154569) to yield the desired asymmetric QAC pendant groups.

Alternatively, a monomer already containing the full quaternary ammonium structure could be synthesized first and then polymerized. However, the stability of such monomers can sometimes be a limiting factor in the polymerization process. nih.gov

Controlled Radical Polymerization Techniques:

TechniqueDescriptionAdvantagesConsiderations
ATRP Utilizes a transition metal catalyst (e.g., copper complex) to establish a dynamic equilibrium between active propagating radicals and dormant species. mdpi.comTolerant to a wide range of functional monomers, including those with polar groups. Allows for the synthesis of well-defined block copolymers. mdpi.comRequires removal of the metal catalyst from the final product, which can be challenging. mdpi.com
RAFT Employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization via a degenerative transfer mechanism. nih.govOffers excellent control over molecular weight and distribution. Can be used with a broad variety of monomers under mild conditions. mdpi.comnih.govRequires careful selection and sometimes custom synthesis of a suitable CTA for the specific monomer being used. mdpi.com

Research has demonstrated the successful use of RAFT to polymerize various quaternary ammonium monomers, including those with long alkyl chains, achieving polymers with low polydispersity and controlled molecular weights. researchgate.netmdpi.com For example, monomers like [2-(methacryloyloxy)ethyl]trimethylammonium chloride have been effectively polymerized using RAFT, indicating the feasibility of polymerizing more complex, long-chain analogues. researchgate.net

Sequential Modification Strategies for Enhanced Material Properties

Post-polymerization modification provides a powerful and versatile platform for introducing complex functionalities and enhancing the properties of materials containing QACs. researchgate.net This approach allows for the creation of multifunctional polymers from a single precursor polymer, where the initial polymer chain is first synthesized and then chemically altered in one or more subsequent steps.

For a polymer containing this compound moieties, sequential modification could be employed to introduce additional functional groups, thereby creating a material with enhanced or entirely new properties. One strategy involves starting with a polymer that has reactive "handles" alongside the QAC groups. These handles can then be used for subsequent chemical transformations.

An example of a sequential modification process is outlined below:

Initial Polymer Synthesis : A copolymer is created using CRP, incorporating a monomer with a protected functional group (e.g., a hydroxyl or aldehyde group) and a QAC-containing monomer.

Deprotection : The protecting group on the functional monomer is removed to reveal the reactive site.

First Modification : The newly exposed functional group is reacted with a desired molecule. For instance, a hydroxyl group could be esterified to attach a hydrophobic or hydrophilic side chain, altering the polymer's amphiphilicity.

Second Modification : If another type of reactive group is present or can be generated, a second, different modification can be performed. This could involve "click" chemistry, such as a thiol-ene reaction, to attach biomolecules or other specific ligands. acs.org

This sequential approach has been used to modify polymers with various functionalities, including converting aldehyde groups to ketones and then to oximes, demonstrating the high efficiency and specificity of these reactions. researchgate.net Another example is the modification of polymers containing tertiary amine groups, which can first be partially quaternized and then the remaining tertiary amines used for other reactions. researchgate.net This allows for precise control over the final composition and properties of the material. researchgate.net

Spectroscopic and Chromatographic Characterization for Structural Elucidation

Thorough characterization is essential to confirm the synthesis and purity of this compound and its polymeric derivatives. A combination of spectroscopic and chromatographic techniques is employed to elucidate the molecular structure, determine molecular weight, and analyze the morphology of the resulting materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the compound.

For this compound, ¹H NMR would be expected to show characteristic signals for the different alkyl chains and the methyl groups attached to the nitrogen atom.

Expected ¹H NMR Signals for this compound:

ProtonsExpected Chemical Shift (ppm)MultiplicityDescription
N⁺-(CH₃ )₂~3.0-3.3SingletMethyl groups directly attached to the quaternary nitrogen. nih.gov
N⁺-CH₂ -R~3.2-3.5MultipletMethylene (B1212753) groups adjacent to the quaternary nitrogen, deshielded by the positive charge. mdpi.com
-(CH₂ )ₙ-~1.2-1.4Broad MultipletBulk of the methylene groups in the long alkyl chains. nih.gov
-CH₂-CH₃ ~0.8-0.9TripletTerminal methyl groups of the heptadecyl and hexadecyl chains. nih.gov

¹³C NMR provides complementary information, confirming the presence of all carbon atoms in their respective chemical environments. mdpi.com In polymeric systems, NMR is used to confirm the incorporation of the monomer units into the polymer backbone and to determine the molar content of the QAC groups. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for analyzing quaternary ammonium salts as they are already charged. mdpi.com

For this compound, the ESI-MS spectrum in positive ion mode would show a prominent peak corresponding to the cation [C₃₅H₇₄N]⁺. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

A challenge in MS is distinguishing a pre-charged quaternary ammonium ion (M⁺) from a protonated tertiary amine ([M+H]⁺). nih.gov A specialized technique involves forming ion clusters with trifluoroacetic acid (TFA) in negative ion mode. Quaternary ammonium compounds form characteristic [M+2TFA]⁻ clusters, and their fragmentation patterns differ from those of protonated amines, allowing for unambiguous identification. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule or material. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations.

For materials containing this compound, the FTIR spectrum would display characteristic absorption bands.

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
2850-3000C-H stretchingAliphatic CH₂, CH₃ groups from the long alkyl chains. mdpi.com
~1470C-H bendingMethyl and methylene groups. mdpi.com
900-1000C-N stretchingQuaternary ammonium group absorption. researchgate.net

In polymeric systems, FTIR is used to confirm the presence of the QAC groups within the polymer matrix and to monitor the progress of post-polymerization modification reactions by observing the appearance or disappearance of specific functional group bands. acs.orgnih.gov

X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Material Morphology

When this compound is incorporated into polymeric materials, its presence can influence the material's higher-order structure and surface morphology. XRD and SEM are powerful techniques for investigating these characteristics.

X-ray Diffraction (XRD) : This technique is used to analyze the crystalline structure of materials. For semi-crystalline polymers, XRD patterns can reveal changes in crystallinity upon the incorporation of bulky QAC side chains. The introduction of the large heptadecyl and hexadecyl groups might disrupt the regular packing of polymer chains, leading to a decrease in crystallinity, which would be observed as broader and less intense diffraction peaks.

Scanning Electron Microscopy (SEM) : SEM provides high-resolution images of a material's surface topography. For polymer films or coatings containing the QAC, SEM can be used to assess surface smoothness, porosity, and the presence of any phase separation. For example, in blends of polymers, SEM can visualize the domain sizes and distribution of the different polymer phases, which can be affected by the amphiphilic nature of the QAC. researchgate.net This is crucial for understanding how the QAC is distributed on the surface, which can impact properties like antimicrobial activity or wettability.

Mechanistic Investigations and Structure Activity Relationships of Heptadecyl Hexadecyl Dimethylazanium

Mechanisms of Antimicrobial Action

The primary mode of antimicrobial action for quaternary ammonium (B1175870) compounds (QACs) like Heptadecyl-hexadecyl-dimethylazanium is the disruption of the cell membrane. nih.gov These cationic surfactants are effective against a broad spectrum of microbes, including bacteria and fungi. nih.govfrontiersin.org

The antimicrobial activity of this compound is initiated by the electrostatic interaction between the positively charged quaternary ammonium head and the negatively charged components of the microbial cell surface. frontiersin.orgnih.gov This initial adsorption is followed by the penetration of the long hydrophobic alkyl chains (heptadecyl and hexadecyl) into the lipid bilayer of the cell membrane. nih.govrsc.org

This insertion disrupts the highly ordered structure of the membrane, leading to a loss of integrity and increased permeability. rsc.orgresearchgate.net The membrane becomes unstable and porous, causing the leakage of essential intracellular components such as ions, metabolites, proteins, and nucleic acids, which ultimately results in cell death. frontiersin.orgnih.gov Molecular dynamics simulations have shown that the attachment of QACs to the membrane leads to significant deformation and disruption of the bilayer. rsc.org The process involves the surfactant molecules altering the physicochemical properties of the biomembrane. rsc.org

Adsorption of the cationic head to the negatively charged cell surface.

Penetration of the hydrophobic alkyl tails into the lipid bilayer.

Disorganization of the cell membrane structure.

Leakage of cytoplasmic contents, leading to cell lysis. researchgate.net

The length of the alkyl chains is a critical determinant of the antimicrobial efficacy of QACs. nih.gov For this compound, the presence of C16 and C17 chains suggests potent activity. Research indicates that different optimal chain lengths exist for various microbial species. nih.govnih.gov

Generally, QACs with alkyl chains between 10 and 16 carbons are highly effective. nih.gov Specifically, a chain length of 14 carbons is often optimal for Gram-positive bacteria, while a 16-carbon chain tends to be more effective against Gram-negative bacteria. nih.gov For yeasts and filamentous fungi, a C12 chain is often most potent. nih.gov The presence of two long aliphatic chains, as in this compound, generally increases the antibacterial effect. frontiersin.org

The differential efficacy is attributed to the structural differences in the cell envelopes of these microorganisms. Gram-negative bacteria possess an outer membrane that acts as an additional barrier, which longer alkyl chains appear more adept at penetrating. frontiersin.orgnih.gov

Table 1: Optimal Alkyl Chain Lengths for Antimicrobial Activity of QACs

Microbial Type Optimal Alkyl Chain Length
Gram-positive bacteria C14 nih.gov
Gram-negative bacteria C16 nih.gov
Yeasts and Fungi C12 nih.gov

The molecular weight of a QAC has a significant impact on its antimicrobial performance and cytotoxicity. nih.govnih.gov While a direct correlation is complex, molecular weight is inherently linked to the size and length of the alkyl chains. An increase in molecular weight due to longer alkyl chains generally enhances antimicrobial activity up to a certain point, often referred to as the "cut-off effect". mdpi.com Beyond this optimal length and corresponding molecular weight, a decrease in activity can be observed, which may be related to reduced water solubility and mobility of the molecule. nih.gov

Biological Interaction Mechanisms beyond Antimicrobial Activity

Beyond their direct antimicrobial effects, QACs like this compound can induce cellular responses in mammalian cells, including cytotoxicity mediated by intracellular pathways.

Studies on various QACs have shown that they can induce apoptosis, or programmed cell death, in mammalian cells. nih.govnih.gov The interaction of these compounds with cell membranes can trigger signaling cascades that lead to apoptosis. Morphological changes associated with apoptosis, such as cell rounding, chromatin condensation, and the formation of apoptotic bodies, have been observed in cells exposed to QACs. nih.gov Flow cytometry analysis has further confirmed the induction of apoptosis by showing an increased sub-G1 fraction in the cell cycle, which is indicative of fragmented DNA. nih.gov The cytotoxicity of dialkyldimethylammonium bromides has been found to be inversely proportional to the length of their alkyl chains, with shorter chains sometimes exhibiting higher toxicity. nih.gov

The cytotoxic effects of QACs are also linked to the induction of oxidative stress. frontiersin.orgnih.gov These compounds can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA. nih.govnih.gov An increase in ROS production, such as superoxide (B77818) anions (O2•−) and hydrogen peroxide (H2O2), has been observed in cells treated with QACs. nih.govarvojournals.org

Differential Modulation of Antioxidant Enzyme Expression

While direct studies on the differential modulation of antioxidant enzyme expression by this compound are not extensively documented, the toxicological profiles of other quaternary ammonium compounds (QACs) suggest potential mechanisms. The interaction of QACs with cellular membranes can induce oxidative stress, a condition that typically triggers a response from antioxidant enzyme systems. For instance, studies on didecyldimethylammonium chloride (DDAC) have shown the generation of intracellular reactive oxygen species (ROS). nih.gov The cellular response to such oxidative stress involves the upregulation of antioxidant enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase to neutralize the harmful free radicals and mitigate cellular damage. The long alkyl chains of this compound would facilitate its insertion into lipid bilayers, potentially disrupting mitochondrial function and leading to ROS production, which would, in turn, modulate the expression of these protective enzymes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Responses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to predict the biological activity of chemical compounds based on their molecular structures. scholarscentral.comimedpub.com For quaternary ammonium compounds (QACs), QSAR models have been effectively developed to correlate physicochemical and quantum chemical parameters with their toxicological effects on various organisms, such as green algae. nih.gov

These models often reveal that the length of the alkyl chains is a primary descriptor governing the biological activity of QACs. nih.govnih.gov Longer alkyl chains generally lead to increased lipophilicity, enhancing the compound's ability to penetrate cell membranes and exert its effects. A detailed analysis of QSAR models for mono- and bis-quaternary ammonium salts identified several key descriptors that contribute to their biological activity. nih.gov

Table 1: Key Descriptors in QSAR Models for Quaternary Ammonium Compounds

Descriptor Approximate Contribution Significance
N-alkyl chain length ~44.0% Governs lipophilicity and membrane penetration. nih.govnih.gov
Moriguchi octanol-water partition coefficient (MLOGP) ~20.0% A measure of the molecule's hydrophobicity. nih.gov
Molecular surface area ~13.0% Relates to the size and potential for interaction. nih.gov
Molecular shape indices (e.g., WHIM) ~12.6% Describes the three-dimensional shape of the molecule. nih.gov
Molar refractivity (e.g., Ghose-Crippen) ~7.8% Relates to molecular volume and polarizability. nih.gov

These QSAR studies demonstrate that by quantifying properties like alkyl chain length, molecular shape, and partitioning coefficients, the biological responses induced by compounds such as this compound can be predicted with a reasonable degree of accuracy. nih.govnih.gov

Adsorption and Interfacial Phenomena

Investigation of Adsorption Mechanisms on Environmental Matrices (e.g., Sludge Solids, Soil, Sediments)

This compound, as a cationic surfactant, exhibits a strong tendency to adsorb onto various environmental matrices like soil, sediments, and activated sludge solids. researchgate.netresearchgate.netuni-giessen.de This adsorption is driven by a combination of ionic and hydrophobic interactions. researchgate.net The positively charged quaternary ammonium headgroup interacts electrostatically with negatively charged surfaces common in clay minerals and organic matter found in soil and sludge. researchgate.netresearchgate.net

Simultaneously, the long heptadecyl and hexadecyl hydrocarbon chains create strong hydrophobic interactions, further promoting sorption, especially for long-chained QACs. researchgate.net The adsorption capacity generally increases with the length of the alkyl chains. researchgate.net Studies on various QACs have shown that their sorption to soil and sludge is a key factor in their environmental distribution and persistence, as it can reduce their bioavailability for biodegradation. researchgate.netuni-giessen.de Factors such as pH and ionic strength can also influence adsorption; higher pH can increase the negative charge on matrix surfaces, enhancing adsorption, while high ionic strength can have a negative effect by competing for binding sites. researchgate.netscirp.org The process is often well-described by Langmuir and Freundlich adsorption isotherms. researchgate.net

Table 2: Adsorption Characteristics of QACs on Environmental Matrices

Matrix Primary Adsorption Mechanism Influencing Factors Key Findings
Activated Sludge Electrostatic attraction, Hydrophobic interactions pH, Ionic Strength, Alkyl Chain Length Adsorption increases with alkyl chain length and pH. researchgate.net It is a primary removal mechanism in wastewater treatment plants. researchgate.net

| Soil & Sediments | Ionic exchange with clays, Hydrophobic partitioning with organic matter | Soil composition (clay/organic content), QAC structure | Strong sorption leads to accumulation in soils irrigated with wastewater. uni-giessen.de Longer chains favor adsorption. researchgate.net |

Surface Activity and Micelle Formation Dynamics in Aqueous Solutions

As a surfactant, this compound is highly effective at reducing the surface tension of water. Its amphiphilic structure, consisting of a hydrophilic dimethylazanium (B1225679) head and two long hydrophobic alkyl tails (heptadecyl and hexadecyl), allows it to align at the air-water interface, disrupting the cohesive energy of water molecules.

Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules spontaneously self-assemble into aggregates called micelles. rsc.orgnih.gov In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer surface. The formation of micelles is a spontaneous and typically entropy-driven process. rsc.org For QACs, the CMC value is highly dependent on the length of the hydrophobic alkyl chains; longer chains lead to a lower CMC because the increased hydrophobicity provides a stronger driving force for aggregation. tandfonline.comresearchgate.net Asymmetric Gemini (B1671429) surfactants, which are structurally related, often exhibit higher surface activity and lower CMCs than their single-chain or symmetrical counterparts. rsc.org

Table 3: Surface Activity of Various Quaternary Ammonium Surfactants

Surfactant Type Example Compound Alkyl Chain(s) Approx. CMC (mM) Surface Tension at CMC (γ_CMC, mN/m)
Single-Chain QAC Dodecyltrimethylammonium Bromide (DTAB) C12 ~15 ~36.4 nih.gov
Symmetrical Gemini 12-2-12 C12, C12 ~1 ~30.6 nih.gov
Asymmetric Gemini PKO 15-3(OH)-12 C15, C12 Not specified Lower than symmetrical rsc.org
Surfactin Homologue Surfactin C15 C15 (in lipopeptide) 0.08 nih.gov 27.5 nih.gov

Given its dual long alkyl chains (C17 and C16), this compound is expected to have a very low CMC and high efficiency in reducing surface tension, characteristic of Gemini-like surfactants. rsc.orgtandfonline.com

Role as Phase Transfer Catalysts in Heterogeneous Reaction Systems

Quaternary ammonium salts like this compound are effective phase-transfer catalysts (PTCs). wikipedia.org PTCs facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. princeton.eduoperachem.com The catalyst, a "quat salt," transports an anionic reactant from the aqueous phase into the organic phase where it can react with an organic substrate. mdpi.comnih.gov

The mechanism involves the formation of an ion pair between the lipophilic quaternary ammonium cation (Q+) and the reactant anion (Y-). mdpi.com This ion pair (Q+Y-) is soluble in the organic phase due to the long alkyl chains of the cation. acsgcipr.org Once in the organic phase, the anion is "naked" and highly reactive, leading to a significant acceleration of the reaction rate. operachem.com

The effectiveness of a QAC as a PTC is related to its organophilicity. An empirical parameter known as "C#," the total number of carbon atoms on the alkyl chains, is used to characterize this property. acsgcipr.org For this compound, the C# would be 17 + 16 + 1 + 1 = 35. QACs with a C# in the range of 16 to 32 are often highly effective, indicating that this compound's high organophilicity would make it a potent phase-transfer catalyst, although excessively long chains can sometimes lead to the formation of micelles that hinder the catalytic process. acsgcipr.orgsciencemadness.org

Mechanisms of Material Interaction and Functional Enhancement

The functional properties of this compound stem directly from its molecular structure and the resulting interfacial and adsorption behaviors. Its ability to strongly adsorb onto negatively charged surfaces is exploited to modify the properties of materials. For example, similar long-chain QACs like hexadecyltrimethylammonium bromide (CTAB) are used to modify clay minerals. researchgate.net This process transforms the naturally hydrophilic clay surface into a hydrophobic one, creating an organoclay. Such modified materials have enhanced capabilities for adsorbing organic pollutants from water.

The strong surface activity and tendency to form aggregates also contribute to its functional roles. In various formulations, it can act as an emulsifier, dispersant, or wetting agent due to its ability to stabilize interfaces between immiscible phases (e.g., oil and water) or between a liquid and a solid. researchgate.net The formation of lamellar or vesicular structures, as seen with similar long-chain QACs, can be a mechanism for encapsulating other molecules, which is a key principle in drug delivery systems and certain cleaning formulations. nih.gov In the context of catalysis, its function is to create a microenvironment where reactants that are normally segregated can interact, thereby enhancing reaction rates and enabling transformations that would otherwise be impractical. wikipedia.orgoperachem.com

Corrosion Inhibition Mechanisms on Metal Surfaces

Quaternary ammonium compounds are effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments. bu.edu.eg Their primary mechanism of action involves adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ohio.eduprimescholars.com

The adsorption process can be influenced by several factors. In acidic solutions containing halide ions, the metal surface can become negatively charged, which then attracts the positively charged cationic head of the QAC through electrostatic interactions (physisorption). primescholars.comemerald.com The long hydrophobic alkyl chains of the molecule then orient themselves away from the metal surface, creating a dense, oily film that repels water and corrosive species. ohio.eduresearchgate.net The effectiveness of this protective layer is significantly dependent on the structure of the QAC, particularly the length of the alkyl chains. Longer alkyl chains lead to stronger van der Waals forces between adjacent molecules, resulting in a more compact and durable protective film. researchgate.netresearchgate.net

Table 1: Structure-Activity Relationship of Quaternary Ammonium Compounds in Corrosion Inhibition

Structural FeatureInfluence on Inhibition EfficiencyResearch Findings
Alkyl Chain Length Longer chains generally increase inhibition efficiency. researchgate.netresearchgate.netEnhanced van der Waals forces between chains lead to a more stable and compact protective film. researchgate.net
Inhibitor Concentration Efficiency increases with concentration up to a saturation point. ohio.eduAt a critical concentration, maximum surface coverage by the inhibitor is achieved. ohio.edu
Presence of Halide Ions Can act as a mediator for adsorption, enhancing efficiency. primescholars.comAnions adsorb on the metal surface, creating a negative charge that attracts the cationic QAC. primescholars.com
Aromatic Groups Presence of a benzene (B151609) ring can enhance inhibition. researchgate.netAromatic rings can also interact with the metal surface through pi-electrons.

Interfacial Adsorption in Bioactive Film Formation on Substrates

The ability of this compound and similar long-chain QACs to form bioactive films on substrates is primarily linked to their potent antimicrobial properties. mdpi.com The fundamental mechanism involves the disruption of microbial cell membranes. wikipedia.orgontosight.ai

The positively charged nitrogen head of the QAC is attracted to the negatively charged components of bacterial and fungal cell membranes. This initial electrostatic interaction facilitates the insertion of the long hydrophobic alkyl tails into the lipid bilayer of the cell membrane. mdpi.com This penetration disrupts the structural integrity of the membrane, leading to the leakage of essential intracellular components and ultimately causing cell death. ontosight.ai

When applied to a substrate, these QACs form a surface film that is resistant to microbial colonization. This anti-adhesion property is a key aspect of their bioactivity. nih.gov The long alkyl chains create a non-polar, hydrophobic surface that can prevent the initial attachment of microorganisms, which is a critical step in the formation of biofilms. nih.govresearchgate.net The length of the alkyl chains plays a crucial role in the antimicrobial and anti-biofilm efficacy. Generally, QACs with alkyl chains between 10 and 18 carbons exhibit the most potent activity. mdpi.comnih.gov

Table 2: Influence of Alkyl Chain Length on Antimicrobial Activity of QACs

Alkyl Chain Length (Number of Carbons)Relative Antimicrobial ActivityRationale
< 10LowerInsufficient hydrophobicity to effectively penetrate the cell membrane. nih.gov
10 - 18HighestOptimal balance of hydrophobicity and solubility for membrane disruption. mdpi.comnih.gov
> 18LowerDecreased water solubility can limit interaction with microbial cells. mdpi.com

Mechanisms of Enhancing Drug Delivery Systems

In the realm of pharmaceuticals, cationic lipids, a category to which this compound belongs, are crucial components in advanced drug delivery systems, particularly for nucleic acid-based drugs like mRNA and siRNA. sigmaaldrich.comnih.gov These systems, often in the form of lipid nanoparticles (LNPs), are designed to protect the fragile drug cargo and facilitate its entry into target cells. tandfonline.com

Once inside the cell and enclosed within an endosome, the cationic lipids play a vital role in what is known as "endosomal escape." They can interact with the anionic lipids of the endosomal membrane, leading to the disruption of the membrane structure. tandfonline.comliposomes.ca This disruption is thought to occur through the formation of non-bilayer lipid structures, which creates an opening for the encapsulated drug to be released into the cytoplasm where it can exert its therapeutic effect. liposomes.ca The formulation of these LNPs often includes "helper" lipids, such as cholesterol and neutral phospholipids, which contribute to the stability of the particle and aid in the process of membrane fusion and endosomal escape. nih.gov

Table 3: Components of a Typical Cationic Lipid-Based Drug Delivery System

ComponentFunction in Drug Delivery
Cationic Lipid (e.g., this compound) Encapsulates and condenses negatively charged drug cargo; facilitates binding to and fusion with cell membranes. sigmaaldrich.comtandfonline.com
Neutral "Helper" Lipid (e.g., DOPE) Promotes the formation of non-bilayer structures, aiding in endosomal escape. nih.gov
Cholesterol Enhances the stability and rigidity of the lipid nanoparticle. nih.gov
PEG-Lipid Forms a hydrophilic outer layer that prevents aggregation and reduces clearance by the immune system. sigmaaldrich.com

Environmental Fate and Ecotoxicological Impact of Heptadecyl Hexadecyl Dimethylazanium

Biodegradation Pathways and Kinetics

The breakdown of QACs in the environment is a complex process influenced by the compound's structure, its concentration, and the specific environmental conditions.

Quaternary ammonium (B1175870) compounds are often not classified as readily biodegradable in standard screening tests. researchgate.net This is frequently due to their inherent antimicrobial properties, which can be toxic to the microorganisms used in the tests, especially at the high concentrations mandated by standard protocols like the OECD 301 series. nih.govresearchgate.net

However, modified laboratory tests that account for this toxicity reveal a more nuanced picture. When adsorbent carriers such as silica (B1680970) gel are used to lower the bioavailable concentration of the QACs, significant biodegradation can be observed for certain structures. nih.gov For instance, QACs with linear alkyl chains, which are structurally similar to Heptadecyl-hexadecyl-dimethylazanium, have demonstrated substantial biodegradation under these modified conditions, whereas QACs with branched alkyl chains remained recalcitrant. nih.gov In one such study, linear-chain QACs achieved 70-90% degradation over 28 days, a level that can meet the criteria for ready biodegradability. nih.gov Conversely, studies on certain gemini (B1671429) QACs concluded they were not readily biodegradable due to their toxic effects on the microbial populations in the test systems. researchgate.net

Table 1: Biodegradation of Linear-Chain Quaternary Ammonium Salts (QAS) in Modified Ready Biodegradability Tests with Silica Gel Carrier Interactive table based on data from Nabeoka et al., 2020. nih.gov

Compound Alkyl Chain Structure Biodegradation Percentage (Day 28)
Octadecyltrimethylammonium chloride Linear 89.9%
Hexadecyltrimethylammonium bromide Linear 80.6%
Benzyldimethyloctadecylammonium chloride Linear 70.1%

In environments with adapted microbial communities, such as wastewater treatment plants (WWTPs), the primary degradation of QACs can be quite efficient. researchgate.net Studies using activated sludge have reported removal rates for some QACs as high as 94% to 100%. researchgate.net The primary degradation pathway for DDACs is believed to begin with an N-dealkylation process. This process yields an alkyl dimethylamine (B145610) (e.g., decyldimethylamine), which is subsequently dealkylated further to dimethylamine. The resulting aldehydes or carboxylic acids and dimethylamine are then readily mineralized to carbon dioxide (CO₂), water, and inorganic compounds. nih.gov

However, the rate of biodegradation is highly dependent on the QAC's structure, with degradation rates generally decreasing as the length of the hydrophobic alkyl chain increases. rsc.org While biodegradation is a significant removal mechanism, it is in constant competition with physical processes like sorption. nih.gov In river water, abiotic degradation through photolysis (breakdown by light) is generally slow for QACs, with estimated half-lives ranging from 12 to 94 days. rsc.orgsigmaaldrich.comresearchgate.net This indicates that in aquatic systems, microbial degradation is the more significant breakdown pathway. rsc.org The half-life for some QACs in aquatic environments under specific conditions has been reported to be as short as 0.5 to 1.6 days. nih.gov

Under anaerobic conditions, such as those found in deep sediments, flooded soils, and anaerobic digesters, the biodegradation of QACs is severely limited. nih.gov Multiple studies have demonstrated that QACs are highly persistent and show little to no degradation in the absence of oxygen. nih.govresearchgate.net Research on the degradation of various QACs under methanogenic (anaerobic) conditions found that none of the tested compounds were biodegraded. nih.gov This high level of persistence in anoxic and anaerobic compartments is a key factor in their environmental fate. nih.govresearchgate.net An aerobic soil metabolism study also found a DDAC to be stable, with minimal degradation observed over a full year, further highlighting the potential for long-term persistence in certain environmental matrices. nih.gov

Environmental Distribution and Mobility

The distribution of this compound in the environment is governed largely by its strong tendency to attach to solids.

As cationic surfactants, QACs carry a permanent positive charge. nih.govacs.org This characteristic leads to a strong electrostatic attraction to negatively charged particles that are abundant in the environment, such as clay minerals and organic matter in soil and sediment. nih.govacs.orgnih.gov This process, known as adsorption or sorption, is a dominant factor in the environmental fate of DDACs. nih.govnih.gov

The affinity for sorption is so strong that it often outpaces biodegradation, effectively removing the compound from the water column and binding it to solids. nih.govnih.gov This is particularly true for QACs with longer alkyl chains. nih.gov The strength of this binding is quantified by the organic carbon-normalized partition coefficient (Koc). The high Koc values for DDACs indicate very strong adsorption and, consequently, low mobility. nih.gov Because of this, desorption (the release of the compound from a particle back into the water) is generally low, indicating that once bound, the compound is likely to remain in the soil or sediment. mdpi.com

Table 2: Soil and Sediment Partition Coefficients (Koc) for Dialkyl Dimethyl Ammonium Chloride (DDAC) Interactive table based on data from U.S. EPA and ECHA as cited in DeLeo et al., 2020. nih.gov

Soil/Sediment Type Koc Value (L/kg) Adsorption Potential
Sandy Loam 11,000 Very High
Loam 27,000 Very High
Silt Loam 29,000 Very High

The primary pathway for QACs to enter the environment is through wastewater. It is estimated that approximately 75% of QACs are disposed of "down-the-drain," entering wastewater treatment systems, while the rest may be discharged more directly. nih.govacs.org Although WWTPs can effectively remove a high percentage of QACs from the liquid stream through a combination of biodegradation and sorption to biosolids, residues are still detected in treated effluent. nih.govacs.org

Concentrations of various QACs in wastewater effluent and surface waters typically range from under 1 µg/L to around 100 µg/L. nih.govtudelft.nl Once released into aquatic environments, the strong sorption behavior of DDACs dictates their transport. researchgate.net They rapidly bind to suspended solids and sediment, which limits their mobility in the water column and reduces the potential for groundwater contamination through leaching. nih.govnih.gov The main environmental sinks for these compounds are therefore wastewater biosolids (sludge), soils amended with these biosolids, and aquatic sediments. nih.govacs.org

Monitoring Environmental Concentrations in Wastewater, Effluents, and Surface Waters

This compound, a long-chain dialkyldimethylammonium compound (DADMAC), enters the environment primarily through "down-the-drain" disposal from consumer and industrial use. Monitoring studies of wastewater treatment plants (WWTPs) provide critical data on the fate of such quaternary ammonium compounds (QACs).

Influent concentrations of QACs at WWTPs can be substantial, often measured in the hundreds of micrograms per liter (µg/L). nih.gov However, conventional wastewater treatment processes are highly effective at removing these compounds from the liquid stream. Through a combination of sorption to biosolids (sludge) and biodegradation, average removal rates for QACs are reported to be as high as 98%. nih.govacs.org Consequently, effluent concentrations are significantly lower, typically below 1 µg/L. nih.govacs.org

Despite high removal efficiency, the high production volume of these chemicals means that low microgram-per-liter concentrations are still continuously discharged into the environment via treated effluents. nih.govacs.org Studies conducted during the COVID-19 pandemic, which saw increased disinfectant use, monitored various QACs in WWTP effluents, with individual compound concentrations reaching up to 1600 ng/L (1.6 µg/L). usgs.gov

Once in surface waters, long-chain DADMACs like this compound tend to partition from the water column to sediment due to their strong sorption characteristics. nih.govca.gov Monitoring in German river water has detected related compounds such as DADMAC C16:C18 at concentrations of 0.34 µg/L. nih.gov Analysis of sediments reveals that long-chain DADMACs (C16:C16, C16:C18, C18:C18) can constitute more than 90% of the total DADMACs detected, indicating their persistence and accumulation in this environmental compartment. nih.gov

Aquatic Ecotoxicity Assessments

The ecotoxicological impact of this compound is understood through assessments of related long-chain DADMACs on various aquatic organisms.

Acute and Chronic Toxicity to Aquatic Organisms (e.g., Algae, Invertebrates, Fish)

Long-chain DADMACs exhibit significant toxicity to aquatic life, with invertebrates and fish generally showing higher sensitivity than algae. nih.gov The cationic nature of these surfactants allows them to interact with the negatively charged cell membranes of organisms, leading to disruption and toxicity. nih.govbiologicalwasteexpert.com

Acute toxicity to sensitive invertebrates like Daphnia magna is particularly high, with 48-hour median effective concentrations (EC50) reported to be as low as 0.03 mg/L for the general QAC class. acs.org For algae, acute toxicity thresholds (EC50-96h) typically range from 0.1 to 1.8 mg/L. acs.org Chronic toxicity studies indicate that no-observed-effect concentrations (NOECs) can be as low as 1 µg/L for the most sensitive aquatic species, which include daphnids and other invertebrates. researchgate.net

Table 1: Summary of Aquatic Ecotoxicity for Structurally Related QACs This table presents generalized toxicity data for long-chain QACs, which are structurally similar to this compound.

Trophic LevelOrganism ExampleEndpointConcentration Range (mg/L)Reference(s)
Algae Scenedesmus sp.Acute EC50 (96h)0.1 - 1.8 acs.org
Anabaena flos-aquaeChronic0.5 nih.gov
Invertebrates Daphnia magnaAcute EC50 (48h)0.03 acs.org
Daphnia magnaChronic NOEC0.032 nih.gov
Fish Fathead minnowChronic NOEC0.070 nih.gov
Channel catfishAcute LC500.23 nih.gov

Influence of Environmental Factors (e.g., Water Hardness, Natural Organic Matter) on Toxicity

The bioavailability and, therefore, the toxicity of DADMACs in aquatic environments are significantly influenced by various environmental factors.

Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which cause water hardness, can reduce the effectiveness and toxicity of QACs. researchgate.net These cations can compete with the cationic head of the DADMAC molecule, and high mineral content can lead to the formation of insoluble precipitates, thereby reducing the concentration of biologically available compound. nih.govresearchgate.net

Natural Organic Matter (NOM): DADMACs readily bind to negatively charged particles. Anionic components of NOM, such as humic and fulvic acids, as well as anionic surfactants present in wastewater, can complex with the cationic DADMAC molecules. nih.govbiologicalwasteexpert.com This interaction neutralizes the positive charge and reduces the compound's ability to bind to and disrupt cell membranes, effectively mitigating its toxicity. biologicalwasteexpert.com

Derivation of Predicted No-Effect Concentrations (PNECs)

The Predicted No-Effect Concentration (PNEC) is an estimate of the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. PNECs are derived from laboratory toxicity data (e.g., NOECs) by applying assessment factors to account for uncertainties.

While a specific PNEC for this compound is not established, values for structurally similar QACs provide relevant benchmarks.

The European Chemicals Agency (ECHA) has listed a freshwater PNEC of 1.1 µg/L for DADMAC (C10:C10). nih.gov

For a related cationic surfactant, ATMAC C16, the freshwater PNEC is 0.42 µg/L . nih.gov

A simplified, general PNEC for QACs has been calculated as 0.10 µg/L based on the geometric mean of available data for the highly sensitive invertebrate Daphnia magna. nih.gov

These values indicate that protective thresholds for aquatic ecosystems are in the low microgram or even nanogram per liter range.

Terrestrial Ecotoxicity and Bioaccumulation Potential

The primary route of DADMACs to terrestrial environments is through the land application of sewage sludge (biosolids) as fertilizer. acs.org

Effects on Soil Microorganisms and Higher Plants

Due to their positive charge, DADMACs bind strongly to negatively charged soil components like clay minerals and organic matter. ca.govorst.edunih.gov This strong sorption limits their mobility in soil, reducing the potential for leaching into groundwater but leading to their accumulation over time in soils repeatedly amended with biosolids. orst.eduuni-giessen.de

This sequestration in soil matrices, particularly within the interlayers of expandable clay minerals, reduces the immediately available concentration of the compound and thus can buffer its acute toxicity to soil microorganisms. uni-giessen.deresearchgate.net However, this same process increases the compound's persistence, with one study reporting a half-life for a DDAC in soil of over 1,000 days. orst.edu This can result in the continuous exposure of soil microbial communities to low, sub-inhibitory concentrations of the chemical. researchgate.net At higher concentrations, QACs exhibit microbiostatic effects at levels of 0.5 to 5 mg/L and are microbicidal at 10 to 50 mg/L, which could impact the composition and function of soil microbial communities if bioavailable concentrations reach these levels. acs.org

There is limited specific data available regarding the phytotoxicity of this compound or related long-chain DADMACs on higher plants.

Toxicity to Soil Macrofauna (e.g., Earthworms)

Quaternary ammonium compounds (QACs) with long alkyl chains, a category that includes this compound, are known to interact with soil components. Their cationic nature leads to strong adsorption to negatively charged particles like clay and organic matter. This process can limit their mobility and bioavailability in the soil environment, which in turn may mitigate their toxic effects on soil-dwelling organisms. nih.gov However, the accumulation of these persistent compounds in soil through repeated applications, for instance via land application of biosolids, warrants an assessment of their potential toxicity to crucial soil macrofauna like earthworms. nih.gov

Direct toxicity data for this compound on earthworms is not available in the reviewed scientific literature. However, data for a related long-chain DADMAC, didecyldimethylammonium chloride (DDAC), provides an indication of the potential toxicity. In a study assessing the impact on the earthworm Eisenia fetida, the acute toxicity was found to be low.

**Table 1: Acute Toxicity of Didecyldimethylammonium Chloride (DDAC) to *Eisenia fetida***

Test Organism Compound Exposure Duration Endpoint Value (mg a.i./kg dry weight soil) Reference
Eisenia fetida Didecyldimethylammonium chloride (DDAC) 14 days LC50 >1000 icaonline.co.za7worlds.com.au

LC50 (Lethal Concentration, 50%): The concentration of a substance that is expected to cause death in 50% of the test organisms.

The high LC50 value suggests that acute lethal effects on earthworms from environmentally relevant concentrations of similar long-chain DADMACs may be limited. icaonline.co.za7worlds.com.au Nonetheless, some studies have noted that limited reproductive toxicity in earthworms has been observed in relation to certain mono-alkyl quaternary ammonium compounds. industrialchemicals.gov.au Chronic exposure effects and sublethal impacts, such as on reproduction and growth, remain an area where more research is needed for long-chain DADMACs.

Assessment of Bioaccumulation in Terrestrial Food Chains

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consuming contaminated food. The potential for a substance to bioaccumulate is a key factor in its environmental risk assessment, as compounds that accumulate can become more concentrated at higher trophic levels, a phenomenon known as biomagnification. learncbse.in

For long-chain QACs, the general expectation is that the potential for bioaccumulation is not significant. 7worlds.com.au Their strong binding to soil and sediment particles can reduce their uptake by organisms. nih.gov Research on the bioaccumulation of dioctadecyldimethylammonium chloride (DODMAC), a compound structurally analogous to this compound, in sediment-dwelling invertebrates supports this view. Studies on the oligochaetes Lumbriculus variegatus and Tubifex tubifex have shown low accumulation factors. hnu.edu.cn The primary route of uptake for these organisms was found to be through the ingestion of contaminated sediment rather than direct contact or uptake from pore water. researchgate.net

Table 2: Bioaccumulation of Dioctadecyldimethylammonium Chloride (DODMAC) in Sediment-Dwelling Invertebrates

Test Organism Compound Accumulation Factor Reference
Lumbriculus variegatus Dioctadecyldimethylammonium chloride (DODMAC) 0.22 hnu.edu.cnresearchgate.net
Tubifex tubifex Dioctadecyldimethylammonium chloride (DODMAC) 0.78 hnu.edu.cnresearchgate.net

These low accumulation factors in sediment-dwelling worms suggest that the transfer of these compounds into the terrestrial food chain may be limited. There is a notable lack of studies specifically investigating the trophic transfer and biomagnification of this compound or other long-chain DADMACs in terrestrial food webs. researchgate.net While some pollutants are known to biomagnify in terrestrial ecosystems, the physicochemical properties of long-chain QACs, particularly their strong sorption to soil, likely reduce their transfer from primary consumers, such as earthworms, to their predators. nih.gov However, the persistence of these compounds in the environment suggests that long-term, low-level exposure could still lead to accumulation in organisms at the base of the food web. nih.gov

Advanced Analytical Methodologies for Heptadecyl Hexadecyl Dimethylazanium Detection and Quantification

Chromatographic Techniques for Environmental and Biological Matrices

Chromatography is the cornerstone for the analysis of Heptadecyl-hexadecyl-dimethylazanium, providing the necessary separation from complex matrix components and enabling sensitive detection.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of QACs. Given that this compound lacks a UV-absorbing functional group, conventional UV detectors are not suitable for direct analysis. Instead, HPLC systems are often coupled with universal detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors. Another approach is indirect photometric detection, where a UV-absorbing compound is added to the mobile phase, and the analyte is detected as a negative peak against a stable baseline.

Separation is typically achieved using reversed-phase columns (e.g., C8 or C18). The cationic nature of this compound can lead to poor peak shape (tailing) due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. This is often mitigated by using a mobile phase with a high organic content, an acidic pH to suppress silanol ionization, or by adding an ion-pairing agent.

Table 1: Example HPLC-ELSD Parameters for QAC Analysis

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 60% B to 95% B over 15 minutes
Flow Rate 0.8 mL/min
Detector Evaporative Light Scattering Detector (ELSD)
Nebulizer Temperature 40°C
Evaporator Temperature 60°C

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the trace quantification of this compound in complex environmental and biological samples. Its high selectivity and sensitivity allow for detection at levels as low as micrograms per liter (µg/L).

The analysis is performed using an electrospray ionization (ESI) source, typically in positive ion mode, which is ideal for the permanently charged quaternary ammonium (B1175870) ion. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. In this mode, the precursor ion (the intact molecule) is selected, fragmented, and a specific product ion is monitored. This process provides exceptional specificity, minimizing matrix interference. For this compound (C35H74N+), the precursor ion would be its molecular ion with a mass-to-charge ratio (m/z) of 508.6.

LC-MS/MS is also a powerful tool for metabolite profiling. The metabolism of similar long-chain QACs involves the oxidation of the alkyl chains, leading to the formation of ω-hydroxy and ω-carboxy metabolites, which can also be monitored by selecting the appropriate MRM transitions.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

ParameterValue/Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M]+ 508.6 m/z
Product Ion (Q3) - Transition 1 (Hypothetical) Fragment corresponding to loss of alkyl chain
Product Ion (Q3) - Transition 2 (Hypothetical) Smaller, stable fragment ion
Collision Energy Optimized for specific transitions
Limit of Detection (LOD) Typically in the low µg/L to ng/L range

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening or semi-quantitative analysis of this compound. The stationary phase is typically silica (B1680970) gel on a glass or aluminum plate. A solvent system, often a mixture of a polar organic solvent and water, acts as the mobile phase.

Due to the compound's lack of a chromophore, visualization of the separated spots requires a staining agent. Common visualization techniques for QACs include exposure to iodine vapor, which temporarily stains the spots brown, or spraying with a reagent like Dragendorff's reagent, which forms a colored complex with the quaternary ammonium headgroup. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification by comparison to a standard.

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its salt nature, which makes it non-volatile and prone to thermal degradation at the high temperatures used in the GC injector and column.

However, GC-MS can be employed following a chemical derivatization step that transforms the non-volatile QAC into a volatile compound. While not a common approach for this class of compounds due to the robustness of LC-MS/MS, derivatization could theoretically be achieved through reactions that cleave the alkyl chains from the nitrogen atom, which could then be analyzed. This approach is analytically challenging and is generally reserved for specific applications where LC-MS/MS is unavailable.

Optimized Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is critical for accurate quantification, as it serves to extract this compound from the sample matrix, concentrate it, and remove interfering substances. The strong tendency of QACs to adsorb to surfaces makes careful selection of extraction protocols essential.

For solid matrices like soil, sediment, or sewage sludge, ultrasonic extraction (USE) with a solvent mixture such as acetonitrile and hydrochloric acid is a common approach. For liquid samples, including wastewater or biological fluids, a "dilute-and-shoot" approach may be feasible for LC-MS/MS if concentrations are high enough, but solid-phase extraction (SPE) is typically required for trace analysis.

SPE provides a robust method for cleanup and concentration. Due to the cationic nature of this compound, weak cation-exchange (WCX) or mixed-mode cartridges are highly effective. The QAC is retained on the sorbent, interfering components are washed away, and the analyte is then eluted with a strong solvent, often acidified or ammoniated.

Table 3: Summary of Extraction Techniques for QACs

MatrixExtraction TechniqueTypical SolventsCleanup MethodTypical Recovery
Soil/SludgeUltrasonic Extraction (USE)Acetonitrile/HClSolid-Phase Extraction (SPE)>85%
WastewaterSolid-Phase Extraction (SPE)Methanol, AcetonitrileWeak Cation Exchange (WCX) Cartridge>90%
Biological Fluids (Urine, Serum)Protein Precipitation followed by SPEAcetonitrileWeak Cation Exchange (WCX) Cartridge>90%

Spectroscopic and Electrochemical Approaches for Concentration Determination

While chromatography-based methods are dominant for trace analysis, spectroscopic and electrochemical techniques can be effective for determining higher concentrations of this compound, particularly in simpler matrices like disinfectant formulations.

Spectroscopic Methods: Direct UV-Visible spectrophotometry is not viable as the molecule lacks a suitable chromophore. However, indirect methods based on ion-pair formation are well-established. nih.govresearchgate.net In this approach, the cationic this compound is reacted with a large anionic dye molecule, such as bromthymol blue or Eosin-Y. nih.govresearchgate.net This reaction forms a colored ion-pair complex that can be extracted into an organic solvent. The intensity of the color, measured with a spectrophotometer, is directly proportional to the concentration of the QAC. researchgate.net This method is simple and low-cost but is susceptible to interference from other cationic species.

Electrochemical Methods: Potentiometric titration is a robust and accurate method for assaying QACs in formulated products. oup.comnih.gov The technique involves titrating the sample containing the cationic this compound with a standard solution of an anionic surfactant, such as sodium lauryl sulfate (B86663). oup.comantpedia.com The endpoint is detected using a surfactant-selective electrode or an ion-selective electrode (ISE). oup.commetrohm.com The electrode responds to the change in the concentration of free analyte at the equivalence point, producing a sharp change in potential that signals the end of the titration. This method avoids the use of hazardous solvents and overcomes interferences from sample color that can affect older manual titration methods. oup.com

Table 4: Comparison of Non-Chromatographic Methods

MethodPrinciplePrimary ApplicationAdvantagesDisadvantages
Indirect Spectrophotometry Formation of a colored ion-pair with an anionic dye. nih.govresearchgate.netQuantification in simple liquid matrices.Low cost, simple instrumentation.Lower sensitivity, potential for interferences.
Potentiometric Titration Complex formation with an anionic titrant, detected by an ion-selective electrode. oup.comantpedia.comAssay of concentrated solutions and formulated products.High accuracy and precision, automation-friendly. researchgate.netNot suitable for trace analysis.

Biomonitoring Methodologies for Human Exposure Assessment and Metabolite Identification

The assessment of human exposure to this compound and the identification of its metabolites would rely on sophisticated biomonitoring techniques capable of detecting trace levels of the parent compound and its biotransformation products in complex biological samples such as blood and urine.

Sample Preparation:

The initial step in the analysis of biological samples for QACs involves the extraction and purification of the target analytes. Due to the cationic nature of these compounds, specialized extraction techniques are required. Solid-phase extraction (SPE) with weak cation-exchange cartridges is a commonly employed method for isolating QACs from serum and urine. nih.govnih.gov This technique effectively separates the positively charged QACs from other matrix components, leading to a cleaner sample for subsequent analysis.

Analytical Separation and Detection:

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the quantification of QACs in biological samples. nih.govresearchgate.netresearchgate.net

Chromatographic Separation: Reversed-phase chromatography, often using C8 or C18 columns, is typically used to separate different QACs based on their hydrophobicity. nih.govnih.gov The use of an ion-pairing agent, such as heptafluorobutyric acid or formic acid with ammonium formate, in the mobile phase can improve the chromatographic peak shape and retention of these cationic compounds. researchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of QACs. nih.govresearchgate.net The instrument is typically operated in the positive electrospray ionization (ESI+) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode.

Metabolite Identification:

The metabolism of long-chain QACs in humans is an area of ongoing research. Studies on similar compounds, such as benzalkonium chlorides (BACs), have shown that metabolism can occur through processes like hydroxylation and carboxylation of the alkyl chains. nih.govnih.gov Therefore, it is plausible that this compound undergoes similar metabolic pathways.

The identification of these metabolites would involve searching for predicted metabolic products in biological samples using high-resolution mass spectrometry (HRMS) to determine their elemental composition, followed by MS/MS fragmentation studies to elucidate their structure.

Research Findings on Structurally Similar Compounds:

While direct studies on this compound are limited, research on other long-chain DDACs provides valuable insights into the expected analytical parameters and potential findings.

A study on various QACs, including six DDACs, in human serum and urine reported method limits of detection (MLODs) ranging from 0.002 to 0.42 ng/mL and method limits of quantification (MLOQs) from 0.006 to 1.40 ng/mL. nih.govnih.gov The recoveries of these compounds from spiked serum and urine samples were generally in the range of 61-129%. nih.govnih.gov

Analysis of human serum and urine samples has revealed the presence of several QACs. nih.gov Interestingly, while parent BACs were not detected in urine, their ω-hydroxy and ω-carboxylic acid metabolites were found, suggesting that urine is a significant excretion route for QAC metabolites. nih.govnih.gov

Table 1: Analytical Parameters for the Detection of Quaternary Ammonium Compounds (QACs) in Human Biomonitoring Studies

ParameterDetails
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrices Serum, Urine
Extraction Method Solid-Phase Extraction (SPE) with weak cation-exchange cartridges
Chromatographic Columns Reversed-phase C8 or C18
Detection Mode Positive Electrospray Ionization (ESI+)
Method Limits of Detection (MLOD) 0.002–0.42 ng/mL
Method Limits of Quantification (MLOQ) 0.006–1.40 ng/mL
Analyte Recoveries 61–129%

Applications and Innovative Research Directions for Heptadecyl Hexadecyl Dimethylazanium

Biomedical and Pharmaceutical Sciences

The unique chemical structure of long-chain QACs like Heptadecyl-hexadecyl-dimethylazanium is central to their efficacy in the biomedical and pharmaceutical fields. The cationic headgroup facilitates strong electrostatic interactions with negatively charged microbial cell membranes, while the long, hydrophobic alkyl tails can penetrate and disrupt the lipid bilayer, leading to cell lysis and death. scispace.comnih.gov This mechanism forms the basis for their application in creating antimicrobial materials, enhancing drug delivery, and addressing the challenge of antimicrobial resistance.

Development of Antimicrobial Biomaterials and Surfaces

The incorporation of quaternary ammonium (B1175870) functionalities into polymers is a highly promising strategy for creating antimicrobial biomaterials. nih.gov These materials are crucial in medical settings to prevent device-associated infections, a significant cause of morbidity and mortality. Long-chain QACs can be grafted onto the surfaces of materials like catheters, wound dressings, and dental resins to create "contact-killing" surfaces. youtube.com This approach offers a durable antimicrobial effect without the release of biocides into the surrounding environment, which can mitigate issues of toxicity and resistance development. nih.gov

The effectiveness of these antimicrobial coatings is influenced by several factors, including the length of the alkyl chains. Generally, QACs with alkyl chains between 8 and 18 carbon atoms exhibit potent antibacterial activity. nih.gov For instance, studies on dialkyl dimethyl ammonium compounds (DADMACs) have shown they possess superior activity against Gram-positive bacteria compared to single-chain QACs like benzalkonium chlorides. nih.gov The dual long alkyl chains of this compound suggest a strong potential for potent antimicrobial efficacy.

Research into similar compounds, such as 3-(trimethoxysilyl)propyldimethyloctadecyl ammonium chloride (a QAC with a C18 chain), has demonstrated significant reductions in viral and bacterial loads on personal protective equipment (PPE). nih.govresearchgate.net When applied to masks and protective clothing, these coatings have been shown to inactivate influenza viruses and Salmonella, with the antimicrobial effects lasting for at least seven days. nih.gov

Table 1: Antimicrobial Efficacy of a QAC-Coated Medical Device Material

MaterialOrganismLog ReductionDuration of Efficacy
PolypropyleneStaphylococcus aureus>324 hours
PolypropyleneAcinetobacter baumannii>324 hours
ViscoseStaphylococcus aureus<124 hours
ViscoseAcinetobacter baumannii<124 hours

This table is based on data for didecyldimethylammonium chloride (DDAC) and illustrates the importance of the base material in the efficacy of QAC coatings. Polypropylene, being less adsorbent than viscose, allows for greater availability of the QAC to act against microbes. nih.gov

Application in Enhancing Drug Delivery Systems

Quaternary ammonium salts are also being explored for their role as penetration enhancers in transdermal drug delivery systems. google.com Their amphiphilic nature allows them to interact with the lipids in the stratum corneum, the outermost layer of the skin, thereby increasing its permeability to various drugs. In some formulations, these compounds can be present in amounts ranging from 0.1% to 4.5% by weight of the carrier. google.com

Furthermore, amphiphilic copolymers incorporating QACs, such as poly(caprolactone)-poly(quaternary ammonium salt) (PCL-PJDMA), have been synthesized to act as drug delivery carriers. nih.gov These copolymers can self-assemble into micelles that are capable of encapsulating drugs. nih.gov The inherent antibacterial nature of the QAC component provides an added benefit, particularly for the delivery of antimicrobial drugs. Studies have shown that drug-loaded micelles made from these copolymers exhibit a prolonged antibacterial effect due to the slow release of the encapsulated drug. nih.gov

Role in Strategies to Combat Antimicrobial Resistance

The rise of antimicrobial resistance is a critical global health threat, and QACs are being investigated as part of the solution. Their non-specific mechanism of action, which involves the physical disruption of the cell membrane, is considered less likely to induce resistance compared to antibiotics that have specific molecular targets. scispace.comyoutube.com

However, the widespread use of QACs, especially at sub-inhibitory concentrations, has raised concerns about the potential for promoting cross-resistance to antibiotics. nih.govnih.govresearchgate.net Studies have shown that long-term exposure of bacteria like E. coli to compounds such as didecyldimethylammonium chloride (DDAC) can lead to the development of multidrug resistance. nih.govnih.gov The mechanism often involves the upregulation of efflux pumps, which are cellular mechanisms that can expel a wide range of compounds, including QACs and various antibiotics, from the bacterial cell. scispace.com Research has identified that twin-chained QACs like DDAC may lead to a higher level of antibiotic resistance compared to single-chained variants, though the adaptation may be slower. nih.gov This highlights the importance of using QACs at effective concentrations and in applications that minimize the risk of sublethal exposure, such as in contact-killing surfaces.

Environmental Remediation and Material Science

The chemical properties of this compound also make it a valuable compound in environmental and material science applications. Its cationic nature is key to its use in removing anionic contaminants from water, and its long alkyl chains facilitate its role in the surface modification of various materials.

Development of Adsorbents for Contaminant Removal (e.g., Perchlorate (B79767), Arsenic)

Quaternary ammonium compounds are effective in modifying natural and synthetic materials to create adsorbents for anionic pollutants in water. The positively charged nitrogen headgroup provides a strong affinity for negatively charged ions like perchlorate (ClO₄⁻) and arsenate (AsO₄³⁻).

For perchlorate removal, materials such as giant reed, granular activated carbon (GAC), and layered double hydroxides have been modified with quaternary amines. nih.govresearchgate.netresearchgate.netclu-in.org This modification significantly enhances the material's capacity to adsorb perchlorate from contaminated water. nih.govresearchgate.net The primary mechanism is the electrostatic attraction between the positively charged quaternary ammonium groups on the adsorbent surface and the perchlorate anions. nih.gov Studies on QAC-modified reed have demonstrated a high adsorption capacity for perchlorate, with optimal removal occurring in a pH range of 3.5 to 7.0. nih.gov

Similarly, for arsenic removal, silica-based materials functionalized with quaternary ammonium groups have shown high efficiency. mdpi.com These functionalized materials can effectively capture arsenate ions from drinking water. mdpi.comresearchgate.net Research has demonstrated that 1 gram of QAC-modified silica (B1680970) can treat a significant volume of arsenic-contaminated water, removing the arsenic to below detectable levels. mdpi.com Iron-based adsorbents are also commonly used for arsenic removal, and their performance can be influenced by surface modifications. researchgate.nettandfonline.com

Table 2: Performance of QAC-Modified Adsorbents for Anion Removal

AdsorbentContaminantAdsorption CapacityKey Finding
Quaternary Amine Modified ReedPerchlorate169 mg/gRapid adsorption with equilibrium reached within 7 minutes. nih.gov
Quaternary Amine Modified MontmorillonitePerchlorate1.08 mmol/gHigh removal capacity and selectivity in the presence of other anions. researchgate.net
Quaternary Amino-Functionalized SilicaArsenateHighEfficiently removes all arsenate ions from tested water samples. mdpi.comresearchgate.net
Amino-Functionalized Magnetic NanoparticlesArsenate121 mg/gHigh adsorption capacity and potential for reuse after regeneration. aidic.it

Surface Modification of Inorganic Materials for Functional Coatings

The ability of QACs to adsorb onto surfaces makes them excellent agents for creating functional coatings on inorganic materials. youtube.comresearchgate.net These coatings can impart a range of properties, including antimicrobial, anti-corrosive, and altered surface energy characteristics.

In the context of antimicrobial coatings, QACs can be chemically bonded to a polymer matrix, which is then applied to a surface. researchgate.net This covalent linkage prevents the leaching of the active ingredient, ensuring long-lasting antimicrobial performance. researchgate.net Such coatings are applicable to a wide array of substrates, including metals and inorganic non-metallic materials. nih.gov

Dialkyl dimethyl ammonium salts with non-halogen anions, such as carbonates and phosphates, have also been investigated as conversion coatings for metal surfaces, particularly steel. google.com These coatings can promote the growth of a desirable oxide layer (e.g., magnetite) on the steel, which improves adhesion for subsequent paint or coating layers and enhances corrosion resistance. google.com The QACs can also be added directly to paint formulations to improve their adhesion and anti-corrosive properties. google.com

Integration into Polymer and Composite Materials for Advanced Functionality

The integration of quaternary ammonium compounds (QACs) like this compound into polymer and composite materials is a significant area of research aimed at imparting advanced functionalities. nih.gov The unique structure of this dialkyl quaternary ammonium salt, featuring a positively charged nitrogen center and two long alkyl chains (heptadecyl and hexadecyl), allows it to be incorporated into various polymer matrices. nih.gov These materials can range from water-soluble polyelectrolytes to highly structured solids. semanticscholar.org

When used as a monomer or an additive in polymerization, compounds structurally similar to this compound, such as diallyldimethylammonium chloride (DADMAC), can create cationic polyelectrolytes. semanticscholar.orggoogle.com These polymers are noted for their ability to interact with anionic substances, making them valuable in applications like water treatment, where they act as flocculants to coagulate suspended particles. google.comresearchgate.net The long, hydrophobic alkyl chains of this compound can significantly influence the properties of the resulting polymer composites. They can enhance the material's hydrophobicity, improve its affinity for non-polar substances, and potentially act as internal plasticizers, affecting the mechanical properties of the composite.

Research into organic-inorganic hybrid polymer flocculants has shown that combining the high charge density of inorganic components with the bridging ability of organic polymers (like those derived from QACs) can significantly improve performance. researchgate.net The incorporation of this compound could lead to hybrid materials with large specific surface areas and irregular surface shapes, enhancing their adsorption and bridging capabilities. researchgate.net Furthermore, the presence of the quaternary ammonium group can confer antimicrobial properties to the polymer, a desirable trait for materials used in personal care products, textiles, and medical applications. nih.gov

Industrial and Agricultural Research Applications

Optimization as Surfactants in Emulsification and Dispersion Systems

This compound is classified as a dialkyldimethylammonium salt, a type of cationic surfactant. mst.dklion-specialty-chem.co.jp Its structure, consisting of a hydrophilic quaternary ammonium head and two long, non-polar alkyl tails, makes it effective at interfaces between immiscible liquids, such as oil and water. mdpi.com This amphiphilic nature allows it to lower interfacial tension, a key requirement for creating stable emulsions and dispersions. mdpi.com

In emulsification, the surfactant molecules arrange themselves at the oil-water interface, with the hydrophobic tails penetrating the oil droplets and the charged hydrophilic heads remaining in the water phase. This creates a protective barrier that prevents the droplets from coalescing. As a cationic surfactant, the positively charged head group is a defining feature of its function. mst.dk Double-chain quaternary ammonium surfactants are known to have enhanced properties compared to their single-chain counterparts, including a greater ability to reduce surface tension and form micelles. mdpi.com

Optimization of these systems involves studying the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates (micelles) in solution. This parameter is crucial for determining the efficiency of the surfactant. Research on similar double-chain QACs shows that factors like alkyl chain length significantly influence surface activity and emulsifying performance. mdpi.com The long C17 and C16 chains of this compound suggest a strong hydrophobic character, which would be beneficial for emulsifying oils and organic compounds.

Table 1: Surfactant Properties of Double-Chain Quaternary Ammonium Compounds

Property Description Relevance to this compound
Emulsification Stabilizes mixtures of immiscible liquids, such as oil and water. The two long alkyl chains provide strong anchoring in the oil phase, while the cationic head stabilizes the emulsion in the aqueous phase. lion-specialty-chem.co.jpmdpi.com
Dispersion Prevents solid particles from aggregating in a liquid medium. Adsorbs onto particle surfaces, creating electrostatic repulsion between particles due to its positive charge. nih.gov
Micelle Formation Forms spherical or worm-like aggregates in solution above a certain concentration (CMC). The long, dual hydrophobic tails favor micelle formation at low concentrations, enhancing solubilization capabilities for non-polar substances. mdpi.comscispace.com
Surface Tension Reduction Lowers the tension at the surface of a liquid or the interface between two liquids. The amphiphilic structure is highly effective at migrating to interfaces, leading to a significant reduction in surface tension. mdpi.com

This table is generated based on data for structurally similar double-chain quaternary ammonium surfactants.

Formulation and Evaluation as Corrosion Inhibitors

Quaternary ammonium salts, particularly those with long alkyl chains like this compound, have been demonstrated to be highly effective corrosion inhibitors, especially for carbon steel in acidic environments. dntb.gov.uabu.edu.egmdpi.com Their mechanism of action involves the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. bu.edu.eg

The adsorption process is facilitated by the positively charged nitrogen atom, which can interact with the negatively charged metal surface (in acidic solutions) and heteroatoms. The long heptadecyl and hexadecyl chains form a dense, hydrophobic layer that repels water and corrosive species. dntb.gov.ua This film acts as a barrier to both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying these compounds as mixed-type inhibitors. bu.edu.egresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Dialkyl Quaternary Ammonium Salts on Steel

Inhibitor Compound Concentration Corrosive Medium Inhibition Efficiency (%) Source
Didecyl Dimethyl Ammonium Chloride (DDAC) 100 mg/L Aircraft Fuel System 86.44% researchgate.net
Didecyl Dimethyl Ammonium Chloride (DDAC) Not specified Hydrochloric Acid Good protection performance dntb.gov.ua
Dioctadecyl Dimethyl Ammonium Chloride (DDAC) Not specified 0.5 mol/L H₂SO₄ Good anti-corrosion performance mdpi.com
Novel Di-quaternary Ammonium Salts Not specified 1 M HCl Efficiency increases with concentration bu.edu.eg

This table presents data for structurally related dialkyl quaternary ammonium compounds to illustrate the potential performance of this compound.

Enhancing Bioavailability and Efficacy in Agrochemistry

In the field of agrochemistry, the efficacy of active ingredients such as herbicides and pesticides is often dependent on their formulation and ability to reach the target site. Quaternary ammonium compounds can play a crucial role as formulation adjuvants. mdpi.comresearchgate.net The surfactant properties of this compound make it a candidate for enhancing the bioavailability and effectiveness of agrochemicals.

When included in an agrochemical formulation, it can act as a wetting and spreading agent. By reducing the surface tension of spray droplets, it allows for better coverage on the waxy surfaces of plant leaves. The hydrophobic alkyl chains can interact with and help penetrate the plant cuticle, facilitating the uptake of the active ingredient. This improved absorption can lead to a more potent effect from a lower dose of the agrochemical, which is both economically and environmentally beneficial.

Future Research Perspectives and Interdisciplinary Challenges

Advanced Computational Modeling for Structure-Function Predictions and Environmental Fate

The environmental fate of chemical compounds, such as Heptadecyl-hexadecyl-dimethylazanium, can be predicted with increasing accuracy through advanced computational modeling. nih.gov These in silico methods are crucial for assessing persistence, reactivity, and potential for bioaccumulation, especially when experimental data is scarce. nih.gov

Future research should focus on developing and applying sophisticated computational models tailored to long-chain QACs. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) can provide profound insights into the molecular interactions of this compound with environmental matrices such as soil and sediment. nih.gov DFT calculations can elucidate the electronic structure and reactivity of the molecule, offering predictions on its degradation pathways. nih.gov MD simulations, on the other hand, can model the behavior of this compound in complex environmental systems, predicting its partitioning and mobility. nih.gov

A significant challenge lies in the parameterization of these models for such a large and flexible molecule. The long heptadecyl and hexadecyl chains introduce a high degree of conformational freedom, which requires substantial computational resources to model accurately. Overcoming these computational hurdles will be key to predicting the environmental distribution and persistence of this compound, thereby informing risk assessments. nih.gov

Table 1: Computational Approaches for Environmental Fate Prediction

Computational MethodApplication for this compoundResearch Objective
Density Functional Theory (DFT)Elucidate electronic structure and reactivity.Predict degradation pathways and transformation products. nih.gov
Molecular Dynamics (MD)Simulate interactions with environmental components.Determine partitioning behavior in soil and water. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Predict toxicity and biodegradability based on molecular structure.Screen for potential ecological risks.

Comprehensive Assessment of Long-Term Ecological Impacts and Ecosystem Effects

The long alkyl chains of this compound suggest a strong tendency for sorption to particulate matter, leading to its accumulation in sediments and sludge. nih.govnih.gov While this may reduce its bioavailability in the water column, it raises concerns about long-term impacts on benthic ecosystems. nih.gov

Future ecological research must extend beyond standard acute toxicity tests to include chronic exposure studies on a variety of organisms, particularly sediment-dwelling invertebrates and microorganisms. nih.govresearchgate.net These studies should aim to establish No-Observed-Effect-Concentrations (NOECs) and Predicted-No-Effect-Concentrations (PNECs) to better assess the risk to aquatic environments. nih.gov Research on the bioaccumulation potential in the food web is also critical, as the lipophilic nature of the long alkyl chains could lead to its transfer to higher trophic levels. ca.gov

A major challenge will be to design and conduct realistic, long-term mesocosm or field studies that can capture the complexity of ecosystem responses to this persistent compound. pandemicpact.org Understanding how its presence alters microbial community structure and function in sediments is a key research gap that needs to be filled. nih.gov

Exploration of Synergistic Effects with Other Environmental Contaminants

In the environment, this compound will not exist in isolation but as part of a complex mixture of pollutants. The interactions between these chemicals can lead to synergistic or antagonistic effects, where the combined toxicity is greater or lesser than the sum of the individual compounds. scienceopen.commedrxiv.org

Future research should investigate the potential for synergistic effects between this compound and other common environmental contaminants, such as heavy metals, pesticides, and pharmaceuticals. scienceopen.com This is particularly important as QACs can alter cell membrane permeability, potentially increasing the uptake and toxicity of other substances. researchgate.net

The sheer number of possible contaminant combinations presents a significant challenge. Therefore, a tiered approach, starting with in vitro screening of binary mixtures followed by more complex in vivo studies of relevant combinations, will be necessary to identify high-risk interactions. medrxiv.org

Development of Sustainable Synthesis Routes and Adherence to Green Chemistry Principles

The traditional synthesis of QACs often involves the use of hazardous reagents and solvents. ajuronline.org Adhering to the principles of green chemistry is essential for developing more sustainable production methods for this compound. researchgate.net

Future research in this area should focus on several key aspects of green chemistry:

Use of Renewable Feedstocks: Exploring the use of fatty acids from renewable biological sources for the alkyl chains.

Solvent-Free or Greener Solvents: Developing synthetic methods that minimize or eliminate the use of volatile organic solvents. nih.gov Solvent-free reactions or the use of aqueous micellar conditions are promising alternatives. ajuronline.orgnih.gov

Catalytic Efficiency: Employing highly efficient catalysts to reduce energy consumption and waste generation. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. researchgate.net

A patent for the synthesis of dialkyl dimethyl ammonium (B1175870) halides describes a process that avoids flammable gaseous raw materials and generates no acid or salt byproducts, resulting in a high-purity product. patsnap.com Such approaches, which involve the direct reaction of a primary alkyl halide with a long-chain alkyl dimethylamine (B145610), offer a promising avenue for the sustainable synthesis of this compound. ajuronline.orgpatsnap.com The challenge lies in optimizing these routes for industrial-scale production while maintaining cost-effectiveness.

Integration of Omics Technologies for Detailed Mechanistic Elucidation in Biological Systems

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for understanding the detailed molecular mechanisms by which this compound interacts with biological systems. nih.gov These approaches can provide a holistic view of the cellular response to chemical exposure, moving beyond traditional toxicological endpoints. mdpi.com

Future research should leverage omics technologies to:

Identify the specific genes, proteins, and metabolic pathways that are affected by exposure to this compound. nih.gov

Elucidate the molecular initiating events (MIEs) and key events in the adverse outcome pathways (AOPs) associated with its toxicity. nih.gov

Discover sensitive biomarkers of exposure and effect that can be used for environmental monitoring.

A significant challenge in applying omics technologies is the analysis and interpretation of the large and complex datasets they generate. nih.gov Integrating data from multiple omics platforms and linking molecular changes to adverse outcomes at the organism and population levels will require sophisticated bioinformatics and systems biology approaches.

Elucidation of Potential Resistance Mechanisms in Environmental Microbial Communities

The widespread use of QACs as disinfectants raises concerns about the development and spread of antimicrobial resistance. nih.gov Microorganisms can develop resistance to QACs through various mechanisms, which may also confer cross-resistance to clinically important antibiotics. nih.govnih.gov

Future research must focus on understanding the potential for environmental microbial communities to develop resistance to this compound. Key research questions include:

What are the primary genetic determinants of resistance? Studies on other QACs have identified efflux pumps and specific gene mutations as important mechanisms. nih.govnih.gov

Does exposure to sub-lethal concentrations of this compound select for resistant strains?

To what extent does resistance to this compound confer cross-resistance to other antimicrobials?

A major challenge is to study these resistance mechanisms in complex, natural microbial communities rather than in isolated laboratory strains. Metagenomic and metatranscriptomic approaches will be invaluable for identifying resistance genes and understanding their expression in response to this compound exposure in the environment. researchgate.net

Q & A

Q. How can researchers design ecotoxicity studies to assess the environmental impact of this compound?

  • Methodological Answer : Use microcosm models with aquatic organisms (e.g., Daphnia magna) and soil microbes. Measure endpoints like LC50 and NOEC (No Observed Effect Concentration). Compare degradation rates in environmental matrices (water, sediment) with laboratory data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptadecyl-hexadecyl-dimethylazanium
Reactant of Route 2
Reactant of Route 2
Heptadecyl-hexadecyl-dimethylazanium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.